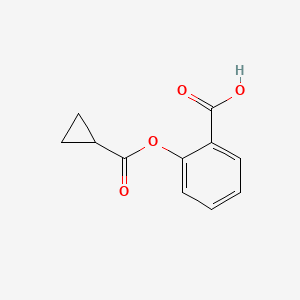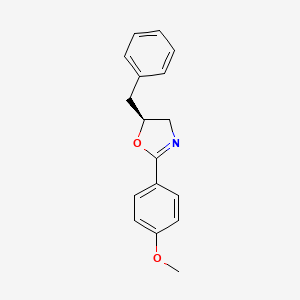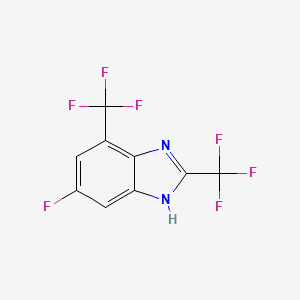
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile is a heterocyclic compound that features both a thiophene ring and a quinoline ring. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities. The presence of the thiophene ring, which is a sulfur-containing five-membered ring, and the quinoline ring, which is a fused bicyclic structure, makes this compound a versatile scaffold for various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile typically involves multi-step organic synthesis. One common method includes the condensation of thiophene-2-carboxylic acid with 2-aminobenzonitrile under acidic conditions to form the quinoline ring system. The reaction conditions often require a catalyst and elevated temperatures to facilitate the cyclization process. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.
Analyse Des Réactions Chimiques
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon, with reagents such as Grignard reagents or organolithium compounds, forming new carbon-carbon bonds.
Major Products: The major products of these reactions depend on the specific reagents and conditions used but can include various oxidized, reduced, or substituted derivatives of the original compound.
Applications De Recherche Scientifique
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: The compound’s potential biological activities make it a candidate for drug discovery and development, particularly in the search for new antimicrobial, anticancer, or anti-inflammatory agents.
Medicine: Its unique structure allows for the exploration of its pharmacological properties, including its interaction with various biological targets.
Industry: The compound can be used in the development of new materials, such as organic semiconductors or light-emitting diodes, due to its electronic properties.
Mécanisme D'action
The mechanism of action of 1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π stacking interactions, while the quinoline ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
1-(Thiophene-2-carbonyl)-1,2-dihydroquinoline-2-carbonitrile can be compared with other similar compounds such as:
Thiophene derivatives: These compounds share the thiophene ring and may exhibit similar electronic properties and reactivity.
Quinoline derivatives: Compounds with the quinoline ring system may have comparable biological activities and synthetic applications.
Unique Features:
Similar Compounds
- Thiophene-2-carboxylic acid
- 2-Aminobenzonitrile
- Quinoline-2-carboxylic acid
- 1-(Thiophene-2-carbonyl)-LSD
Propriétés
Formule moléculaire |
C15H10N2OS |
|---|---|
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
1-(thiophene-2-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C15H10N2OS/c16-10-12-8-7-11-4-1-2-5-13(11)17(12)15(18)14-6-3-9-19-14/h1-9,12H |
Clé InChI |
LSCHCNLPMLOXOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(N2C(=O)C3=CC=CS3)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 3-hydrazinylbicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B12838256.png)





![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-fluorophenyl)-](/img/structure/B12838292.png)


![(R)-2-((3AR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethyl pivalate](/img/structure/B12838336.png)
![[(2R,3R,4R,5S)-3,4-diacetyloxy-5-bromo-5-hydroxyoxolan-2-yl]methyl acetate;3-methylpyridine-2-carboxamide](/img/structure/B12838338.png)
